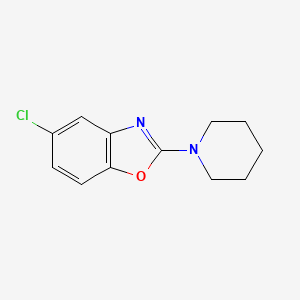

5-Chloro-2-(1-piperidyl)benzooxazole

Descripción

Propiedades

Número CAS |

78750-03-5 |

|---|---|

Fórmula molecular |

C12H13ClN2O |

Peso molecular |

236.70 g/mol |

Nombre IUPAC |

5-chloro-2-piperidin-1-yl-1,3-benzoxazole |

InChI |

InChI=1S/C12H13ClN2O/c13-9-4-5-11-10(8-9)14-12(16-11)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2 |

Clave InChI |

YGFYTUACVRNBRK-UHFFFAOYSA-N |

SMILES canónico |

C1CCN(CC1)C2=NC3=C(O2)C=CC(=C3)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects on Core Heterocycles

5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole

- Core Structure : Benzothiazole (sulfur-containing analog of benzooxazole).

- Substituents : Chlorine at C5; 4-methoxyphenyl at C2.

- Key Properties :

5-Chloro-2-(piperazin-1-yl)-1,3-benzoxazole

- Core Structure : Benzooxazole.

- Substituents : Chlorine at C5; piperazine (a diazine) at C2.

- Key Properties :

- Comparison : Piperazine’s additional nitrogen atom may improve binding to acidic residues in biological targets, contrasting with piperidine’s single nitrogen, which offers greater flexibility.

Triclosan (5-Chloro-2-(2,4-dichlorophenoxy)phenol)

- Core Structure : Diphenyl ether.

- Substituents: Chlorine at C5, C2', and C4'; phenolic hydroxyl group.

- Key Properties: Broad-spectrum antimicrobial agent targeting enoyl reductase . High lipophilicity due to multiple chlorine atoms, leading to bioaccumulation concerns .

- Comparison: Unlike Triclosan’s phenolic structure, 5-Chloro-2-(1-piperidyl)benzooxazole’s heterocyclic core and basic piperidine group may reduce nonspecific binding and improve selectivity.

5-Chloro-2-[5-(6-chloro-1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazole

- Core Structure : Bis-benzoxazole linked via thiophene.

- Substituents : Two chloro groups; thiophene spacer.

- Key Properties: Extended conjugation enhances luminescent properties and electron-withdrawing effects . Increased molecular weight and rigidity may limit membrane permeability compared to monosubstituted analogs.

Pharmacokinetic and Structural Predictions

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Chloro-2-(1-piperidyl)benzooxazole, and how can reaction conditions be optimized?

- Methodology : Begin with cyclocondensation of 5-chloro-2-hydroxybenzaldehyde with 1-piperidinecarboxamide under acidic conditions (e.g., polyphosphoric acid) at 120–140°C. Monitor reaction progress via TLC. Optimize yield by varying catalyst concentration (e.g., 10–20% PPA) and reaction time (6–12 hours). Purify via column chromatography using silica gel and ethyl acetate/hexane (1:3 ratio) .

- Characterization : Confirm structure using -NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, piperidine protons at δ 1.5–2.5 ppm) and FT-IR (C-O-C stretch at 1250 cm, C=N at 1620 cm) .

Q. How should researchers assess the compound’s antimicrobial activity in preliminary assays?

- Experimental Design : Use agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Prepare stock solutions in DMSO (≤1% v/v to avoid solvent toxicity). Include positive controls (e.g., ciprofloxacin) and measure minimum inhibitory concentrations (MICs) .

- Data Interpretation : Compare zone-of-inhibition diameters or MIC values to controls. Note discrepancies in activity between bacterial strains, which may reflect membrane permeability differences .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents.

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal. Collect organic waste in halogen-resistant containers .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to biological targets?

- Approach : Perform molecular docking (e.g., AutoDock Vina) using protein structures from the PDB (e.g., E. coli DNA gyrase, PDB ID: 1KZN). Validate force fields (e.g., CHARMM) for ligand-protein interactions. Analyze binding poses for hydrogen bonds with piperidine nitrogen or chloro-substituted aromatic rings .

- Limitations : Cross-validate with experimental IC values from enzyme inhibition assays to refine computational models .

Q. What strategies resolve contradictions in biological activity data across studies?

- Troubleshooting :

Verify compound purity via HPLC (>95%).

Standardize assay conditions (e.g., pH, incubation time).

Re-evaluate solvent effects (e.g., DMSO may alter membrane permeability).

- Case Study : Discrepancies in antifungal activity may arise from variations in fungal strain susceptibility or spore viability .

Q. How can structural modifications enhance the compound’s pharmacokinetic properties?

- SAR Analysis :

- Lipophilicity : Introduce methyl groups to the piperidine ring to improve membrane permeability (ClogP optimization).

- Metabolic Stability : Replace the chloro substituent with trifluoromethyl to reduce oxidative metabolism.

Q. What advanced techniques characterize the compound’s solid-state properties?

- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol. Solve structure using SHELX; analyze packing motifs (e.g., π-π stacking between benzoxazole rings) .

- Thermal Analysis : Perform DSC to identify melting points (expected range: 180–200°C) and TGA to assess thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.